1-Cyclopentyl-3-(2-methylpropyl)urea
Description
1-Cyclopentyl-3-(2-methylpropyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the adjacent nitrogen of the urea core. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their solubility, stability, and biological interactions.
The synthesis of similar urea derivatives, such as compound 4c (1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea), involves reacting amines with isocyanates under controlled conditions, yielding products with high purity (86% yield for 4c) . The cyclopentyl group contributes steric bulk, while the 2-methylpropyl substituent introduces branching, which may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNYGBTYUPFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-methylpropyl)urea typically involves the reaction of cyclopentylamine with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclopentylamine} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The urea moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Cyclopentyl-3-(2-methylpropyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Estimated Physico-Chemical Properties :
- Molecular Formula : C₁₀H₂₀N₂O
- Molecular Weight : 184.28 g/mol (calculated).
- Functional Groups : Urea core (NH–CO–NH), cyclopentyl (C₅H₉), and 2-methylpropyl (C₄H₉).
Comparison with Similar Compounds
Structural Analogs in Urea Derivatives
Compound 4c (Antiproliferative Agent)
- Structure: Features a cyclopentyl group and a complex azetidinone ring with fluorophenyl/methoxyphenyl substituents .
- Molecular Weight : ~440–450 g/mol (estimated based on formula).
- Activity : Demonstrated antiproliferative properties, likely due to aromatic interactions with cellular targets.
- Key Differences: The azetidinone and aromatic groups in 4c enhance binding affinity compared to the simpler 1-Cyclopentyl-3-(2-methylpropyl)urea.
1-tert-Butyl-3-[(11-sulfanylundecyl)oxy]urea
- Structure : Incorporates a tert-butyl group and a sulfanylundecyl chain .
- Molecular Weight : 217.26 g/mol.
- The sulfanyl group introduces sulfur-based reactivity, absent in the target compound.
Non-Urea Compounds with 2-Methylpropyl Substituents
Etofenprox (Pyrethroid Insecticide)
- Structure : Contains a 2-methylpropyl ether linkage and aromatic groups .
- Molecular Weight : 376.49 g/mol.
- Activity : Insecticidal via sodium channel modulation.
- Key Differences : As an ether, Etofenprox lacks hydrogen-bonding capacity, contrasting with urea derivatives’ biological interaction mechanisms.
Isobutyl Methyl Methylphosphonate
- Structure : Phosphonate ester with a 2-methylpropyl group .
- Molecular Formula : C₆H₁₅O₃P.
- Key Differences : The phosphonate core confers hydrolytic stability, whereas urea derivatives are more prone to enzymatic degradation.
Antifungal Agents with 2-Methylpropyl Motifs
identifies compounds like [1,2-a]pyrazine-1,4-dione-hexahydro-3-(2-methylpropyl)-pyrrolo, where the 2-methylpropyl group may enhance membrane permeability in antifungal activity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
